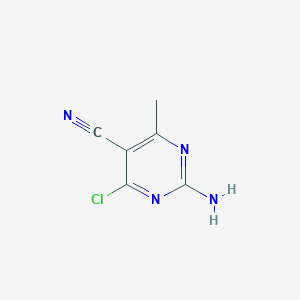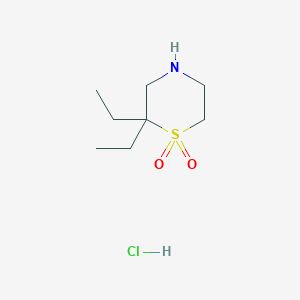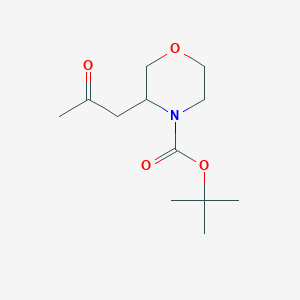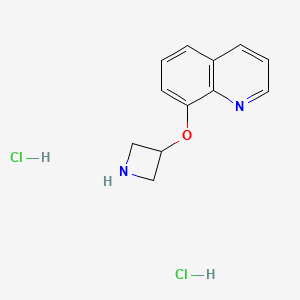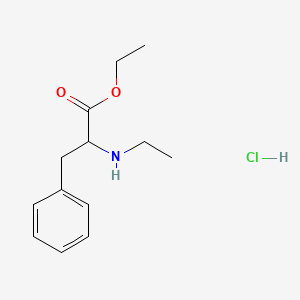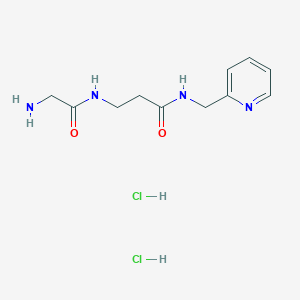
3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
Vue d'ensemble
Description
3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride, also known as 3-APMPA dihydrochloride, is an organic compound that has become increasingly popular in scientific research due to its many advantages. It is an effective inhibitor of several enzymes and can be used in various biochemical and physiological experiments.
Applications De Recherche Scientifique
1. Biological Activity and Herbicide Antidotes
Research by Dotsenko et al. (2019) explored the synthesis and reactions of functionalized 3-(substituted amino)thieno[2,3-b]pyridines, similar in structure to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride. This study highlighted the potential of these compounds as herbicide antidotes, emphasizing their significant biological activity. Key structures were confirmed through X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).
2. Copper Complexes in Rheumatoid Arthritis
Elmagbari et al. (2019) investigated the use of this compound as a potential chelator of copper in the treatment of rheumatoid arthritis. Their research showed that this compound could effectively mobilize Cu(II) in vivo, indicating its potential in reducing inflammation associated with rheumatoid arthritis (Elmagbari et al., 2019).
3. Radioactive Labeling and Antimicrobial Activity
Abdel-Bary et al. (2013) synthesized new amino acid derivatives coupled with biologically active pyridine moiety, including compounds structurally related to this compound. They demonstrated potent antibacterial activity and developed a method for radioactive labeling of these compounds, suggesting their potential in medical imaging and antimicrobial applications (Abdel-Bary et al., 2013).
4. Topical Inflammation Inhibitors
Dassonville et al. (2004) developed new N-pyridinyl(methyl)indolalkanamides, closely related to this compound, as non-acidic NSAIDs. These compounds showed promising results in inhibiting topical inflammation, highlighting their potential as anti-inflammatory agents (Dassonville et al., 2004).
5. Synthesis of New Heterocyclic Compounds
Fadda et al. (2015) conducted research on compounds including 3-oxo-N-(pyridin-2-yl)butanamide, related to this compound. Their work focused on synthesizing and exploring the reactivity of these compounds, which are precursors for various heterocyclic compounds, suggesting their importance in pharmaceutical chemistry (Fadda et al., 2015).
Propriétés
IUPAC Name |
3-[(2-aminoacetyl)amino]-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c12-7-11(17)14-6-4-10(16)15-8-9-3-1-2-5-13-9;;/h1-3,5H,4,6-8,12H2,(H,14,17)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBRTFPXABEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



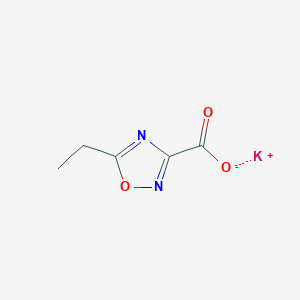

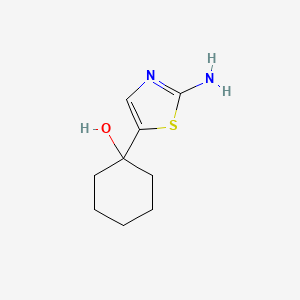
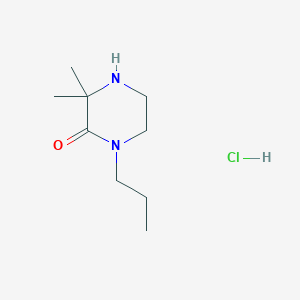
amine dihydrochloride](/img/structure/B1448424.png)
